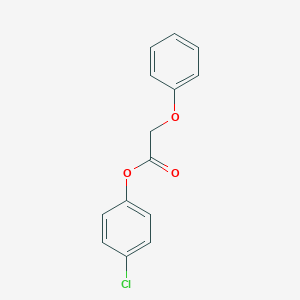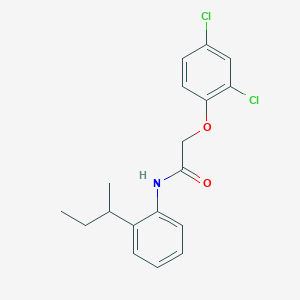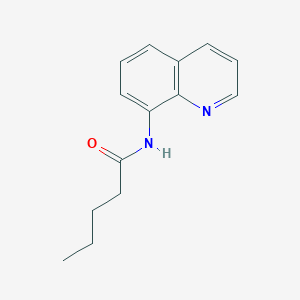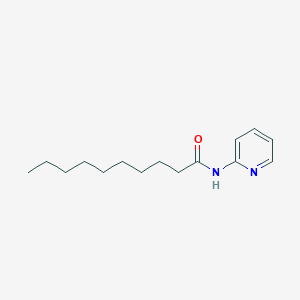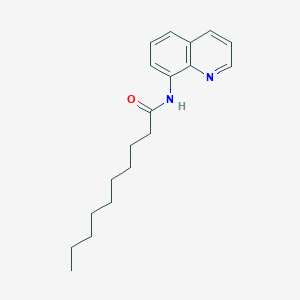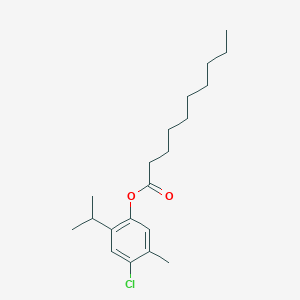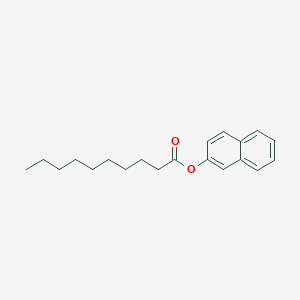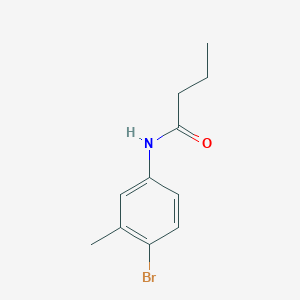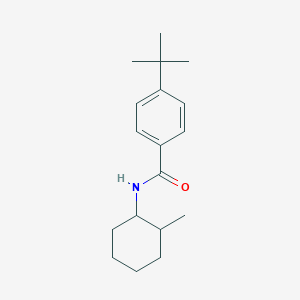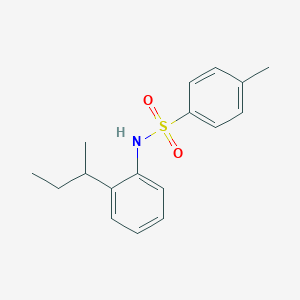
N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, also known as NBQX, is a chemical compound that has been widely studied for its potential applications in scientific research. NBQX belongs to a class of compounds known as AMPA receptor antagonists, which have been shown to play a significant role in the regulation of neurotransmitter activity in the brain.
科学研究应用
N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the most significant applications of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide is in the study of the AMPA receptor, which is a type of glutamate receptor that plays a critical role in the regulation of synaptic plasticity and memory formation. By blocking the activity of the AMPA receptor, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can be used to study the role of this receptor in various physiological and pathological processes.
作用机制
N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and blocking the activity of glutamate, which is the primary neurotransmitter that activates the receptor. By blocking the activity of the AMPA receptor, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can modulate the activity of other neurotransmitter systems in the brain, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide are complex and multifaceted, and depend on a variety of factors including the dose, route of administration, and the specific brain regions targeted. Some of the most significant effects of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide include the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of learning and memory processes.
实验室实验的优点和局限性
One of the primary advantages of using N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide in lab experiments is its specificity for the AMPA receptor, which allows researchers to selectively target this receptor without affecting other neurotransmitter systems. Additionally, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide is relatively easy to synthesize and can be administered using a variety of routes, including intraperitoneal injection and intracerebroventricular injection.
However, there are also some limitations to using N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide in lab experiments. One of the most significant limitations is the potential for off-target effects, as N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can also bind to other receptors in the brain in addition to the AMPA receptor. Additionally, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, including the development of more selective AMPA receptor antagonists, the investigation of the role of the AMPA receptor in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide in these disorders. Additionally, future research could focus on the development of new methods for administering N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, such as the use of targeted drug delivery systems to improve its efficacy and minimize its off-target effects.
Conclusion
In conclusion, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, or N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, is a chemical compound that has been widely studied for its potential applications in scientific research. N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide acts as a competitive antagonist of the AMPA receptor, blocking the activity of glutamate and modulating the activity of other neurotransmitter systems in the brain. While N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide has many advantages for use in lab experiments, there are also some limitations to its use, and future research will be needed to fully explore its potential applications in neuroscience and beyond.
合成方法
N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-sec-butylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide.
属性
分子式 |
C17H21NO2S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
N-(2-butan-2-ylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-4-14(3)16-7-5-6-8-17(16)18-21(19,20)15-11-9-13(2)10-12-15/h5-12,14,18H,4H2,1-3H3 |
InChI 键 |
SKXMTVZOFRJIFN-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




